5-Tert-butyl-1,3-thiazol-2-amine

Vue d'ensemble

Description

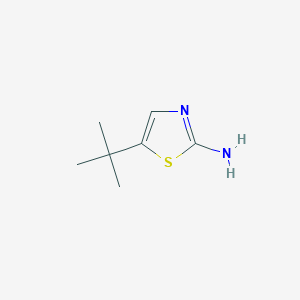

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,3-thiazol-2-amine typically involves the reaction of tert-butylamine with a thioamide under specific conditions. One common method involves the cyclization of tert-butylamine with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

5-Tert-butyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazoles depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Antitumor Activity:

- A study involving the synthesis and evaluation of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines explored their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some compounds demonstrated potent growth inhibition, with IC50 values generally below 5 μM against the three human cancer cell lines . For instance, compound C27 exhibited significant activity against HeLa and A549 cell lines, with IC50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively . Compound C7 was the most active against the A549 cell line (IC50 = 2.06 ± 0.09 μM), while compound C16 showed the best inhibitory activity against the MCF-7 cell line (IC50 = 2.55 ± 0.34 μM) .

-

Positive Allosteric Modulators of M3 mAChR:

- Extensive research has been conducted on 2-aminothiazole derivatives as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . A study focused on replacing the 2-acylaminothiazole core to explore structure-activity relationships (SARs) and found that conformation 2 was significantly more stable than other conformations due to intramolecular hydrogen bonding and a sulfur–oxygen interaction, suggesting its essential role in interactions with the human M3 mAChR . Compound 3g enhanced muscle contraction when applied to isolated smooth muscle tissue from rat bladder .

- Halogenation Reactions:

Data Table

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| C7 | A549 | 2.06 ± 0.09 | |

| C16 | MCF-7 | 2.55 ± 0.34 | |

| C27 | HeLa | 2.07 ± 0.88 | |

| C27 | A549 | 3.52 ± 0.49 |

Case Study: Compound 3g as a PAM of M3 mAChR

Compound 3g was found to be a positive allosteric modulator of the M3 mAChR, enhancing muscle contraction in isolated rat bladder tissue .

- In Vitro PAM Activity: Compound 3g displayed significant PAM activity towards the M3 mAChR in both human and rat models . The PAM activity of 3g for the rat M3 mAChR showed a 36-fold shift at 1 µM, comparable to that for the human M3 mAChR .

- Pharmacological Effects on Isolated Rat Bladder Tissue: Testing of compound 3g on electrical field stimulation (EFS)-induced contractions of isolated rat bladder tissue showed that tension of isolated bladder contractions before and after addition of 10 µM 3g were 2.40 ± 0.56 g and 3.66 ± 0.63 g (mean ± standard error of the mean (S.E.M.), n = 4), indicating that 3g is pharmacologically functional .

- Pharmacokinetics: After intravenous administration (1 mg/kg) in rats, compound 3g showed moderate total clearance (0.8 mL/min/kg), a steady-state volume of distribution (0.38 L/kg), and a half-life of 7.8 h . Compound 3g was absorbed after oral dosing at 1 mg/kg and showed favorable bioavailability (62%), suggesting its potential as a chemical probe .

Mécanisme D'action

The mechanism of action of 5-Tert-butyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s thiazole ring can interact with nucleophilic and electrophilic sites within biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Similar structure but with a bromine substituent.

2-Aminothiazole: Lacks the tert-butyl group but shares the thiazole core.

Uniqueness

5-Tert-butyl-1,3-thiazol-2-amine is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications .

Activité Biologique

5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Structure and Properties

Chemical Structure : The compound features a thiazole ring, which includes both sulfur and nitrogen atoms. The presence of the tert-butyl group enhances its stability and lipophilicity, potentially influencing its biological activity.

Molecular Weight : The molecular weight of this compound is approximately 157.26 g/mol.

This compound exhibits a range of biological activities due to its ability to interact with various biomolecules:

- Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress.

- Antimicrobial and Antifungal Properties : It has shown effectiveness against various bacterial strains, including E. coli and Salmonella typhi, as well as antifungal activity against A. niger and Penicillium sp. .

- Antitumor Activity : The compound has been reported to inhibit the growth of several human cancer cell lines such as breast, lung, and colon cancer cells.

Biochemical Pathways

Thiazole derivatives like this compound affect multiple biochemical pathways:

- Enzyme Interaction : They can interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Modulation : The compound may influence gene expression related to apoptosis and cell proliferation.

In Vitro Studies

Recent studies have highlighted the compound's potential in various biological contexts:

Case Studies

- Anticancer Activity : In a study involving tumor-bearing mice, treatment with this compound resulted in significant tumor growth suppression compared to control groups .

- Antimicrobial Efficacy : A series of derivatives were tested for antimicrobial properties; compounds similar to this compound showed promising results against both gram-positive and gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates favorable absorption characteristics due to their lipophilicity. Further studies are needed to elucidate the specific metabolic pathways involved in the biotransformation of this compound.

Propriétés

IUPAC Name |

5-tert-butyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVUVTIITAMAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.